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molecular formula C17H14O2 B3334194 9-Fluorenyl methacrylate CAS No. 46969-53-3

9-Fluorenyl methacrylate

Cat. No. B3334194
M. Wt: 250.29 g/mol
InChI Key: IFAFXDPXPSZLKZ-UHFFFAOYSA-N
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Patent
US08450042B2

Procedure details

With stirring and ice cooling, 111 g of triethylamine was added to a mixture of 120 g of methacrylic acid chloride, 182 g of 9-hydroxyfluorene, and 1500 g of toluene. The mixture was stirred at room temperature for 16 hours. By standard aqueous work-up and solvent distillation, a crude product was obtained. It was purified by column chromatography, yielding the target compound, 9-fluorenyl methacrylate.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
1500 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8](Cl)(=[O:12])[C:9]([CH3:11])=[CH2:10].[OH:14][CH:15]1[C:27]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2>C1(C)C=CC=CC=1>[C:8]([O:14][CH:15]1[C:27]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2)(=[O:12])[C:9]([CH3:11])=[CH2:10]

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
120 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
182 g
Type
reactant
Smiles
OC1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
1500 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
By standard aqueous work-up and solvent distillation
CUSTOM
Type
CUSTOM
Details
a crude product was obtained
CUSTOM
Type
CUSTOM
Details
It was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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